CYM 9484 CYM 9484
Brand Name: Vulcanchem
CAS No.: 1383478-94-1
VCID: VC0117427
InChI: InChI=1S/C27H31N3O3S2/c1-29(2)35(32,33)25-15-13-24(14-16-25)28-26(34)30-19-17-23(18-20-30)27(31,21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,23,31H,17-20H2,1-2H3,(H,28,34)
SMILES: CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Molecular Formula: C27H31N3O3S2
Molecular Weight: 509.7 g/mol

CYM 9484

CAS No.: 1383478-94-1

Cat. No.: VC0117427

Molecular Formula: C27H31N3O3S2

Molecular Weight: 509.7 g/mol

* For research use only. Not for human or veterinary use.

CYM 9484 - 1383478-94-1

Specification

CAS No. 1383478-94-1
Molecular Formula C27H31N3O3S2
Molecular Weight 509.7 g/mol
IUPAC Name N-[4-(dimethylsulfamoyl)phenyl]-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide
Standard InChI InChI=1S/C27H31N3O3S2/c1-29(2)35(32,33)25-15-13-24(14-16-25)28-26(34)30-19-17-23(18-20-30)27(31,21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,23,31H,17-20H2,1-2H3,(H,28,34)
Standard InChI Key VAUKHARIAMDAGF-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Canonical SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Introduction

Chemical Properties and Structure

CYM 9484, identified by the Chemical Abstracts Service (CAS) registry number 1383478-94-1, is formally known by its chemical name N-[4-[(Dimethylamino)sulfonyl]phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide . This compound belongs to the class of thiourea derivatives characterized by a complex molecular architecture incorporating multiple functional groups that contribute to its receptor binding properties and pharmacological activity.

Structural Characteristics

The molecular structure of CYM 9484 features a central piperidine ring scaffold substituted at the 4-position with a hydroxydiphenylmethyl group, which likely contributes significantly to its receptor binding profile. The piperidine nitrogen is connected to a carbothioamide group that links to a 4-(dimethylaminosulfonyl)phenyl moiety . This intricate arrangement of functional groups creates a three-dimensional structure optimized for interaction with the binding pocket of the NPY Y2 receptor.

Physicochemical Properties

CYM 9484 possesses well-defined physicochemical properties that influence its behavior in biological systems and experimental settings. The compound has a molecular weight of 509.68 g/mol and a molecular formula of C27H31N3O3S2 . The molecule's topological polar surface area (TPSA) measures 72.88 Ų, while its calculated partition coefficient (LogP) is 4.2818, indicating moderate lipophilicity that influences its membrane permeability characteristics . The molecule contains 4 hydrogen bond acceptors and 2 hydrogen bond donors, with 6 rotatable bonds contributing to its conformational flexibility .

Table 1: Physicochemical Properties of CYM 9484

PropertyValue
Molecular FormulaC27H31N3O3S2
Molecular Weight509.68 g/mol
LogP4.2818
TPSA72.88 Ų
H-Bond Acceptors4
H-Bond Donors2
Rotatable Bonds6
Purity≥98% (typical commercial samples)

Biological Activity and Mechanism of Action

CYM 9484 exerts its biological effects through selective antagonism of the neuropeptide Y Y2 receptor subtype, a G protein-coupled receptor involved in numerous physiological processes including neuronal signaling, feeding behavior, and stress responses. The compound demonstrates remarkable potency with an IC50 value of 19 nM, positioning it as one of the most potent small molecule antagonists for this receptor subtype identified to date .

Comparative Potency

CYM 9484 emerged from structure-activity relationship (SAR) studies aimed at improving the potency of earlier Y2 receptor antagonists. The compound demonstrates a 10-fold enhancement in potency compared to its predecessor, SF-11, which has an IC50 value of 190 nM . This significant improvement in potency illustrates the successful application of medicinal chemistry principles in optimizing receptor-ligand interactions to enhance pharmacological activity.

Table 2: Comparative Potency of NPY Y2 Receptor Antagonists

CompoundIC50 ValueRelative Potency
CYM 948419 nM10×
SF-11190 nM

Molecular Pathway

CYM 9484 interacts with the NPY Y2 receptor, which belongs to the G protein-coupled receptor (GPCR) superfamily. Activation of this receptor typically leads to inhibition of adenylyl cyclase and reduction in cAMP levels via coupling to Gi/o proteins. By antagonizing the Y2 receptor, CYM 9484 blocks the binding of endogenous neuropeptide Y, thereby preventing receptor activation and modulating downstream signaling cascades important for neuronal communication and other physiological processes .

Synthesis and Development

The development of CYM 9484 represents a significant advancement in medicinal chemistry efforts focused on creating selective antagonists for the NPY Y2 receptor. The compound emerged from systematic structure-activity relationship studies aimed at optimizing the properties of less potent lead compounds.

Synthetic Approach

CYM 9484 is synthesized through a coupling reaction between α,α-diphenylpiperidino-4-methanol and aryl isothiocyanates . This synthetic approach allows for the efficient production of the compound with high purity, facilitating its use in biological research. The synthetic strategy employed for CYM 9484 exemplifies rational drug design principles, where specific structural modifications are introduced to enhance desired pharmacological properties while maintaining key features necessary for receptor binding.

Structure-Activity Relationship Studies

The development of CYM 9484 stemmed from systematic exploration of the structure-activity relationships (SAR) of SF-11, which served as the initial hit compound with moderate Y2 receptor antagonistic activity. Through careful molecular modifications and iterative optimization, researchers identified the structural features critical for both potency and selectivity at the Y2 receptor . The 10-fold enhancement in potency achieved with CYM 9484 compared to SF-11 underscores the success of this medicinal chemistry campaign in producing improved pharmacological tools for NPY receptor research.

Research Applications

CYM 9484 has emerged as a valuable tool compound for investigating the physiological and pathological roles of NPY Y2 receptors in various biological systems. Its high potency and selectivity make it particularly useful for elucidating the specific contributions of Y2 receptor signaling in complex neurological processes.

Neuroscience Applications

The primary research application of CYM 9484 lies in the field of neuroscience, particularly in studies focusing on neuromodulation . The NPY system, especially Y2 receptors, plays important roles in various neurological processes including anxiety, stress responses, feeding behavior, and pain modulation. By selectively blocking Y2 receptor signaling, CYM 9484 allows researchers to dissect the specific contributions of this receptor subtype to these complex neurological phenomena.

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